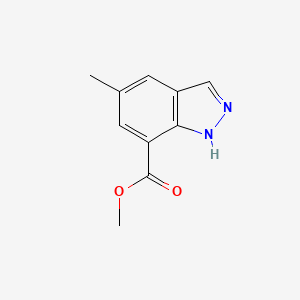
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol
説明
“1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol” is a chemical compound . It is also known as "1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a Pd-catalyzed coupling reaction was used to form an intermediate, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-4,14H,1H3 .Physical And Chemical Properties Analysis
This compound appears as a colorless to yellow to brown sticky oil to semi-solid or liquid . Its molecular weight is 191.1504296 .科学的研究の応用
Protecting Group in Polymer Chemistry
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol, as a derivative of 2-(pyridin-2-yl)ethanol, is noted for its role as a protecting group for carboxylic acids in polymer chemistry. It is particularly effective for methacrylic acid (MAA), offering selective removal post-polymerization either chemically under alkaline conditions or thermally at temperatures above 110°C. This substance is stable under acidic conditions and resists catalytic hydrogenolysis. Its use is anticipated to be extensive within the polymer community due to its commercial availability and relatively low cost (Elladiou & Patrickios, 2012).
Synthesis of Complex Palladium Structures
The chemical is also involved in the synthesis of palladium [PdCl2(L)] complexes. These complexes are created using a variety of N-alkylpyridylpyrazole derived ligands, including the 2-(3-pyridin-2-yl-5-trifluoromethyl-pyrazol-1-yl)ethanol variant. These complexes have been characterized through X-ray diffraction and are noted for their square-planar geometry around the palladium center. The synthesis of these complexes has implications in the field of organometallic chemistry (Montoya et al., 2007).
Role in Organometallic Reactions
In organometallic chemistry, the reaction of β-diketone trifluoro-1-pyridin-2-yl-butane-1,3-dione with monosubstituted hydrazine 2-hydroxyethylhydrazine produced compounds including 2-(3-pyridin-2-yl-5-trifluoromethylpyrazol-1-yl)ethanol. This reaction is significant in the study of organometallic compounds and their potential applications (Montoya et al., 2007).
Use in Water Oxidation Catalysts
Furthermore, this compound plays a role in the synthesis of dinuclear complexes useful in water oxidation. It has been utilized in reactions involving ligands and Ru(DMSO)4Cl2 in aqueous ethanol, leading to the creation of complexes with potential applications in catalysis and renewable energy research (Zong & Thummel, 2005).
CO2 Binding via Metal-Ligand Cooperation
The compound has also been featured in the study of rhenium(I) triscarbonyl compounds. These compounds can enable CO2 binding via a formal [1,3] addition under Re–O and C–C bond formation, showcasing potential in CO2 capture and storage technologies (Stichauer et al., 2017).
Safety and Hazards
特性
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)7-3-2-6(4-12-7)8(9,10)11/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIPRZYFPIINFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)

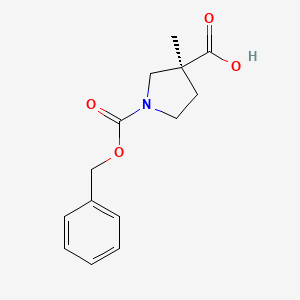
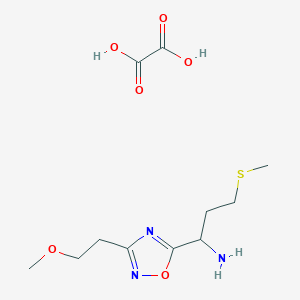
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B1432267.png)
![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)

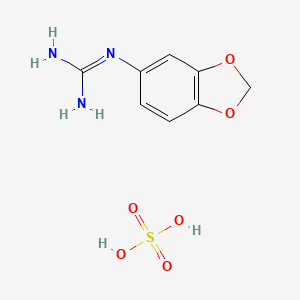
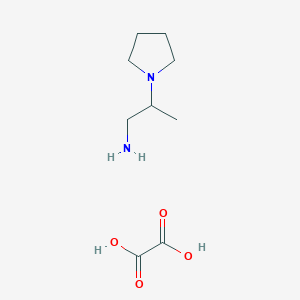

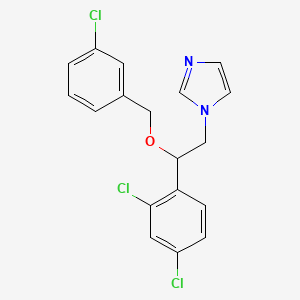
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432274.png)
